molecular formula C14H17NO3 B8205741 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene

2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene

Cat. No.: B8205741
M. Wt: 247.29 g/mol
InChI Key: VWSLCEIZIAEYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene is an organic compound characterized by its unique structure, which includes a methoxymethyl group and a nitro group attached to a hexahydro-s-indacene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene typically involves a multi-step process. One common method starts with the nitration of a suitable precursor, followed by the introduction of the methoxymethyl group. The nitration step can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Methoxymethyl chloride and DIPEA in dichloromethane.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethyl group can also influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-(methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-8-9-5-11-7-10-3-2-4-12(10)14(15(16)17)13(11)6-9/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSLCEIZIAEYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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